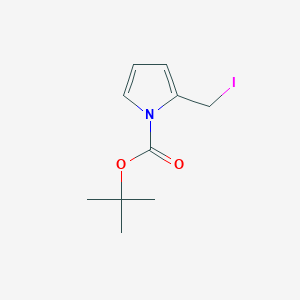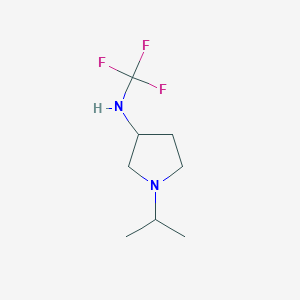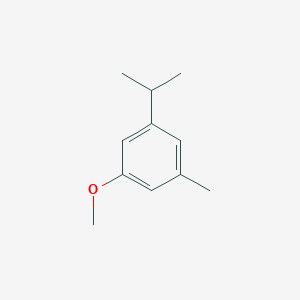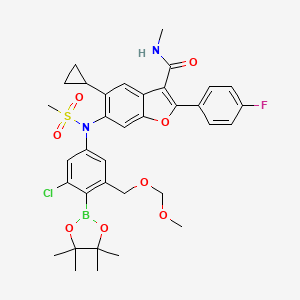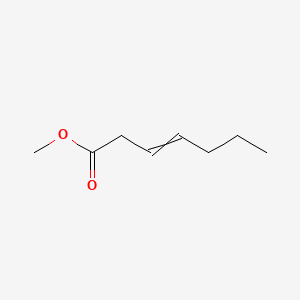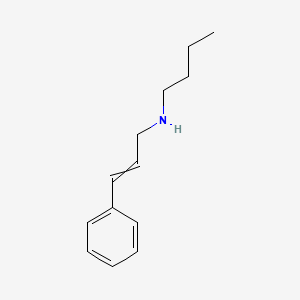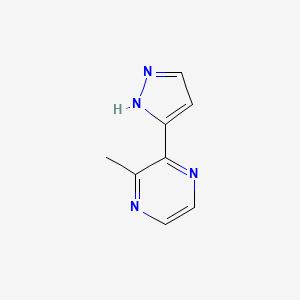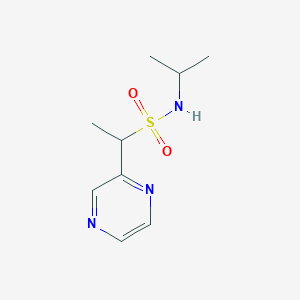![molecular formula C4H3N5 B13963169 7H-1,2,3-Triazolo[4,5-d]pyrimidine CAS No. 273-37-0](/img/structure/B13963169.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide to yield the desired compound . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolo-pyrimidine structure under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact and enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-1,2,3-Triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different functionalized products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7H-1,2,3-Triazolo[4,5-d]pyrimidine has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to form essential hydrogen bonds with key residues in the CDK2 active site .
Vergleich Mit ähnlichen Verbindungen
7H-1,2,3-Triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: A related compound with a different ring fusion pattern, used in the synthesis of various pharmaceuticals.
8-Azaguanine: A compound with a similar triazolo-pyrimidine structure, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
273-37-0 |
|---|---|
Molekularformel |
C4H3N5 |
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
InChI-Schlüssel |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NN=NC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


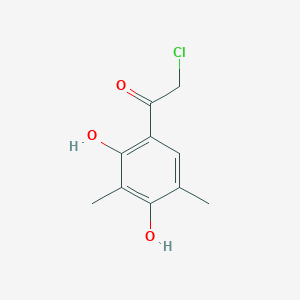
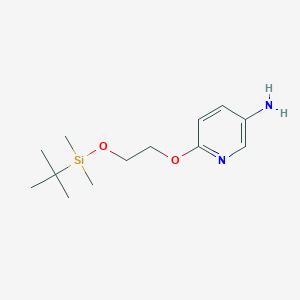
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

